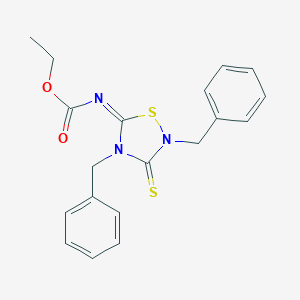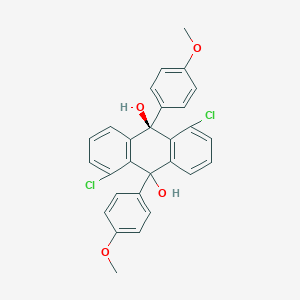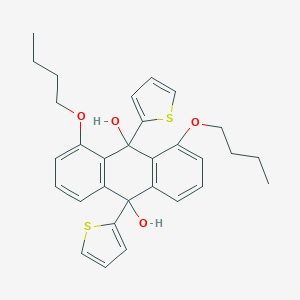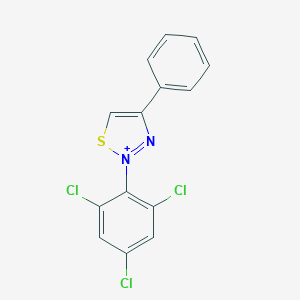![molecular formula C21H20N6O3 B290255 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes.
Synthesemethoden
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 4-methyl-6-nitroquinazoline, 2-amino-4-methoxybenzoic acid, and phenyl isocyanate. The first step involves the reduction of 4-methyl-6-nitroquinazoline to 4-methyl-6-aminoquinazoline. The second step involves the reaction of 4-methyl-6-aminoquinazoline with 2-amino-4-methoxybenzoic acid to form 2-(6-methoxy-4-methylquinazolin-2-yl)amino)-4-methoxybenzoic acid. The final step involves the reaction of 2-(6-methoxy-4-methylquinazolin-2-yl)amino)-4-methoxybenzoic acid with phenyl isocyanate to form 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has potential applications in biomedical research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C21H20N6O3 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20N6O3/c1-12-15-10-14(30-2)8-9-16(15)24-20(22-12)27-21-25-17(11-18(28)26-21)19(29)23-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,23,29)(H2,22,24,25,26,27,28) |
InChI-Schlüssel |
WJVFNYGIAUKPBZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1C=C(C=C2)OC)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)




![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)





